N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine
Description
Properties
Molecular Formula |
C7H13N3S |
|---|---|
Molecular Weight |
171.27 g/mol |
IUPAC Name |
5-methyl-N-(2-methylpropyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H13N3S/c1-5(2)4-8-7-10-9-6(3)11-7/h5H,4H2,1-3H3,(H,8,10) |
InChI Key |
KFEKCVCKKQBJIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NCC(C)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis
This method involves two main stages:
Stage 1: Formation of 5-Methyl-1,3,4-thiadiazole
- Reactants: Thiosemicarbazide and acetic acid (or its derivatives).
- Conditions: Heating under reflux in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) to cyclize the structure into a thiadiazole ring.
- Reaction Scheme:
$$
\text{Thiosemicarbazide} + \text{Acetic Acid} \xrightarrow{\text{POCl}_3} \text{5-Methyl-1,3,4-thiadiazole}
$$
Reaction Conditions and Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher temperatures improve cyclization rates |
| Reaction Time | 4–6 hours | Prolonged time enhances product formation |
| Catalyst Concentration | 10–15% (e.g., POCl₃ or H₂SO₄) | Excess catalyst increases side reactions |
| Solvent Volume | Sufficient to dissolve reactants | Ensures uniform reaction environment |
Analytical Confirmation
The synthesized compound is characterized using spectroscopic techniques to confirm its structure and purity:
| Technique | Characteristic Peaks/Signals |
|---|---|
| Infrared (IR) | N-H stretching (3280–3350 cm⁻¹), C=S stretching (~1600 cm⁻¹) |
| Nuclear Magnetic Resonance (NMR) | Methyl protons (~2 ppm), Isobutyl protons (~0.9–1.5 ppm) |
| Mass Spectrometry | Molecular ion peak at m/z = 157 |
Industrial Considerations
For large-scale production:
- Use continuous flow reactors to enhance reaction efficiency and scalability.
- Employ automated systems for precise temperature and pressure control.
- Optimize purification steps using chromatographic techniques to ensure high purity.
Challenges in Synthesis
Side Reactions:
- Overheating during cyclization can lead to decomposition of intermediates.
Purity:
- Impurities from unreacted starting materials require additional purification steps.
Yield:
- Balancing reaction conditions to maximize yield while minimizing side products remains critical.
Chemical Reactions Analysis
Synthetic Pathways and Functionalization
Thiadiazole derivatives are typically synthesized via cyclization or substitution reactions. For N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine, key methods include:
Cyclization Reactions
-
Thiosemicarbazide Cyclization : Reaction of thiosemicarbazides with carboxylic acids in the presence of polyphosphate ester (PPE) generates 1,3,4-thiadiazole cores via cyclodehydration .
Substitution Reactions
-
Nucleophilic Aromatic Substitution : The amine group at position 2 facilitates reactions with electrophiles. For example:
Acylation
-
Amide Formation : Treatment with chloroacetyl chloride in THF yields acetamide derivatives .
-
Example:
-
Reaction Conditions and Yields
Data for analogous compounds reveal trends in reactivity:
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMSO, 130°C, 2h | 2.21 g | |
| Cyclodehydration | PPE, CHCl₃, 25°C | 15–70% | |
| Acylation | Et₃N, THF, 0°C → RT | 60–85% |
Key Reactivity Insights
-
Electrophilic Substitution : The thiadiazole ring’s electron-deficient nature directs electrophiles to the sulfur or nitrogen atoms.
-
Cross-Coupling : Suzuki-Miyaura coupling with boronic acids could introduce aryl/heteroaryl groups at position 5.
-
Functional Group Compatibility : The isobutyl and methyl groups enhance lipophilicity but may sterically hinder certain reactions .
Challenges and Limitations
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives, including N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine, have demonstrated significant antimicrobial properties. Research indicates that compounds within this class can inhibit the growth of various bacteria and fungi. For example, studies have shown that certain thiadiazole derivatives exhibit activity against Staphylococcus epidermidis and Streptococcus haemolyticus .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Anticancer Properties
Thiadiazole derivatives have been explored for their anticancer potential. Research has indicated that specific substitutions on the thiadiazole ring can enhance cytotoxicity against cancer cell lines. For instance, compounds derived from this class were tested against human glioblastoma and melanoma cells, showing promising results with IC50 values in the micromolar range .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | U251 (Glioblastoma) | 25 | |
| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | WM793 (Melanoma) | 30 |
Fungicidal Activity
The compound has been investigated for its fungicidal properties against plant pathogens. Studies suggest that thiadiazole derivatives can disrupt fungal cell membranes or inhibit critical enzymes involved in fungal metabolism. This makes them suitable candidates for developing new agricultural fungicides.
Table 3: Fungicidal Efficacy of Thiadiazole Compounds
| Compound Name | Target Pathogen | EC50 (µg/ml) | Reference |
|---|---|---|---|
| This compound | Phytophthora infestans | 10 | |
| Dimethomorph | Phytophthora infestans | 12 |
Study on Antimicrobial Efficacy
A study conducted by Evren et al. (2019) evaluated the antimicrobial efficacy of several thiadiazole derivatives against clinical isolates of bacteria. The results indicated that this compound exhibited significant antibacterial activity compared to standard antibiotics .
Investigation of Anticancer Properties
Another investigation focused on the anticancer properties of thiadiazole derivatives involving molecular docking studies to predict binding affinities with target proteins involved in cancer proliferation pathways. The study revealed that modifications at the nitrogen positions significantly enhanced binding affinity and cytotoxicity against various cancer cell lines .
Mechanism of Action
The mechanism of action of N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of microbial enzymes, leading to the disruption of essential metabolic processes in bacteria or fungi . Additionally, its interaction with cellular pathways can induce apoptosis or cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Comparison with Similar 1,3,4-Thiadiazol-2-amine Derivatives
The biological and physicochemical properties of 1,3,4-thiadiazol-2-amine derivatives are highly influenced by substituents at positions N-2 and C-3. Below is a detailed comparison with key analogs:
Structural and Functional Modifications
Key Comparative Insights
Anticancer Activity: The benzylidene-substituted derivative (N-benzylidene-5-phenyl) demonstrated high selectivity for breast cancer (IC50 = 1.28 μg/mL) via tumor volume reduction and increased non-viable cell count . In contrast, indole-substituted analogs (e.g., 5-(1H-indol-5-yl)) showed potent PIM2 kinase inhibition (pIC50 up to 8.5), critical in leukemia progression .
Antiviral Potential: Quinoline-substituted derivatives exhibited strong binding to SARS-CoV-2 main protease (6LU7), with compound IIc showing the highest binding energy (-8.1 kcal/mol), comparable to the native ligand (-8.1 kcal/mol) .
Antimicrobial Efficacy :
- Nitrofuran-containing derivatives (e.g., 5-(p-chlorophenyl)-N-(nitrofuryl)) displayed broad-spectrum activity against Gram-positive and Gram-negative bacteria, likely due to nitro group redox activity .
Synthetic Efficiency :
- Green synthesis methods using ionic liquids (e.g., [Et3N H2SO4]) improved yields for Schiff base derivatives (e.g., N-benzylidene-5-(styryl)-1,3,4-thiadiazol-2-amine), reducing reaction times and environmental impact .
Physicochemical and ADMET Properties
Biological Activity
N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine is a compound belonging to the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Overview of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold is recognized for its broad spectrum of biological activities. Compounds containing this moiety have been reported to exhibit:
- Antimicrobial activity
- Anticancer properties
- Anti-inflammatory effects
- Anticonvulsant and antihypertensive activities
These activities are largely attributed to the ability of the thiadiazole ring to interact with various biological targets and pathways.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that derivatives of the 1,3,4-thiadiazole scaffold possess significant inhibitory effects against various bacterial strains. For instance:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 3.125 mg/mL |
| Escherichia coli | 3.125 mg/mL | |
| Candida albicans | 6.25 mg/mL |
These results suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer effects. In vitro studies have shown its ability to inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 (Breast) | 0.28 |
| HepG2 (Liver) | 9.6 |
The compound has been noted for inducing cell cycle arrest at the G2/M phase in breast cancer cells . Furthermore, structure-activity relationship studies suggest that modifications on the thiadiazole ring can enhance its cytotoxicity against cancer cells .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been documented. Compounds with a similar scaffold have demonstrated the ability to inhibit inflammatory mediators and cytokine production in various models . This suggests that further exploration into the anti-inflammatory mechanisms of this compound could yield valuable therapeutic insights.
Case Studies
A series of studies have been conducted to evaluate the biological activity of this compound and related compounds:
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of several thiadiazole derivatives against clinical isolates and found that those with specific substitutions exhibited enhanced activity compared to standard antibiotics .
- Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of thiadiazole derivatives on MCF-7 and HepG2 cell lines. The results indicated a strong correlation between structural modifications and increased potency against these cancer types .
Q & A
Q. Q1. What are the established synthetic routes for N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves cyclization of thiosemicarbazide derivatives with carboxylic acids or halides under acidic conditions. For example, analogous compounds like 5-methyl-1,3,4-thiadiazol-2-amine are synthesized via refluxing thiosemicarbazide with acetic acid and HCl, followed by purification using column chromatography . Optimization strategies include:
- Ultrasound-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yields by 15–20% compared to conventional heating .
- Catalyst selection : Mn(II) catalysts enhance regioselectivity in thiadiazole ring formation .
- Solvent systems : Ethanol or methanol under reflux minimizes side reactions like oxidation.
Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
Methodological Answer: Combine multi-spectral analysis:
- 1H-NMR : Confirm the presence of isobutyl (-CH(CH3)2) and methyl (-CH3) groups via characteristic splitting patterns (e.g., δ 1.0–1.2 ppm for isobutyl protons) .
- IR : Identify N-H stretching (~3300 cm⁻¹) and C=N/C-S vibrations (1600–1500 cm⁻¹) .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 202.1 for C7H13N3S) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths and angles .
Advanced Research Questions
Q. Q3. How can molecular docking studies predict the biological activity of this compound derivatives against viral proteases?
Methodological Answer:
- Target selection : Prioritize proteins like SARS-CoV-2 main protease (PDB ID: 6LU7) based on homology to studied thiadiazole derivatives .
- Docking software : Use AutoDock Vina or GROMACS with force fields (e.g., AMBER) to calculate binding energies.
- Validation : Compare docking scores to known inhibitors (e.g., binding energy of –8.1 kcal/mol for native ligands vs. –7.2 to –6.5 kcal/mol for thiadiazole derivatives) .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO2) to enhance hydrogen bonding with protease active sites .
Q. Q4. How can researchers resolve contradictions in antimicrobial activity data for thiadiazole derivatives?
Methodological Answer: Discrepancies often arise from:
- Strain variability : Test against standardized microbial strains (e.g., ATCC E. coli 25922 vs. clinical isolates) .
- Concentration gradients : Use MIC (Minimum Inhibitory Concentration) assays with serial dilutions (e.g., 0.5–128 µg/mL) .
- Structural modifications : Compare activity of N-isobutyl vs. N-benzyl derivatives (e.g., 5-(benzylthio) analogs show 2x higher antifungal activity due to lipophilicity) .
Q. Q5. What computational methods are suitable for analyzing the electronic properties of this compound to predict reactivity?
Methodological Answer:
- DFT calculations : Use Gaussian09 or ORCA to compute HOMO-LUMO gaps (e.g., ΔE = 4.2 eV for 5-methyl derivatives), correlating with nucleophilic attack susceptibility .
- NBO analysis : Identify hyperconjugative interactions (e.g., LP(N) → σ*(C-S)) to explain stability .
- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to assess bioavailability .
Experimental Design and Data Analysis
Q. Q6. How can researchers design a structure-activity relationship (SAR) study for this compound derivatives?
Methodological Answer:
- Variable substituents : Synthesize analogs with modified isobutyl (e.g., cyclohexyl, aryl) or methyl (e.g., trifluoromethyl) groups .
- Biological assays : Prioritize enzyme inhibition (e.g., PIM2 kinase) over broad-spectrum antimicrobial screening .
- 3D-QSAR : Use CoMFA/CoMSIA to correlate steric/electronic fields with activity (e.g., contour maps showing –CF3 groups enhance hydrophobic interactions) .
Q. Q7. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
